Methyl 2-cyano-3-(2-bromophenyl)acrylate

Anticancer Cytotoxicity Medicinal Chemistry

Researchers relying on generic 2-cyanoacrylates encounter irreproducible SAR due to absent ortho-bromine effects. Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS 109460-96-0) resolves this with a defined substitution profile: • Potent EZH2 biochemical inhibition (IC50=30nM) for in vitro target validation • Quantified antiproliferative activity: MCF-7 IC50=15µM, HeLa IC50=20µM • Validated substrate for asymmetric cyclopropanation (N,N′-dioxide-La(III) catalysis) Standard packs: 250mg, 1g, 5g, bulk. Full analytical documentation included.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 109460-96-0
Cat. No. B012298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-(2-bromophenyl)acrylate
CAS109460-96-0
SynonymsMETHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CC=C1Br)C#N
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+
InChIKeySSKFRKHFQPOMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-cyano-3-(2-bromophenyl)acrylate: A Distinguishable Building Block


Methyl 2-cyano-3-(2-bromophenyl)acrylate (CAS 109460-96-0) is an α,β-unsaturated ester belonging to the 2-cyano-3-phenylacrylate family . Its defining feature is a 2-bromophenyl substituent at the β-position, which confers specific electronic and steric properties that influence both its chemical reactivity and its interactions with biological systems . This compound is primarily utilized as a versatile intermediate in organic synthesis, including applications in heterocyclic construction and asymmetric catalysis [1].

Workflow Asymmetric cyclopropanation and heterocycle construction building block
Selection Ortho-bromine substitution enables distinct steric and electronic control for reaction development
Use Context Cell-based endpoint screening and enzyme inhibition assay studies

Methyl 2-cyano-3-(2-bromophenyl)acrylate: Why Generic Substitution Fails


Simply substituting another 2-cyanoacrylate compound for Methyl 2-cyano-3-(2-bromophenyl)acrylate is not scientifically justifiable. The presence and position of the bromine atom are not trivial; they fundamentally alter the compound's physicochemical and biological properties. Unlike its non-halogenated analog, methyl α-cyanocinnamate (CAS 3695-84-9), the ortho-bromine substitution increases molecular weight, lipophilicity (LogP ~2.53) , and reactivity. Critically, it creates a distinct mutagenicity profile, exhibiting a direct mutagenic action on S. typhimurium strain TA1535 not observed with all analogs [1]. These specific attributes—steric hindrance, electronic effects, and bioactivity—cannot be replicated by a generic alternative, making the exact compound essential for ensuring experimental reproducibility and achieving desired outcomes in both synthetic and biological applications.

Analog mismatch

Methyl α-cyanocinnamate (non-brominated analog) lacks ortho-bromine; lipophilicity, molecular weight, and bioactivity profile may not replicate steric and electronic effects.

Class mismatch

Methyl 2-cyanoacrylate adhesives exhibit different strain-specific genotoxicity response; TA100 vs. TA1535 specificity limits direct substitution in mutagenicity screening.

SAR context

Other 2-cyano-3-phenylacrylate analogs may shift enzyme inhibition and cellular endpoint profiles; ortho-bromine contribution requires compound-specific validation.

Methyl 2-cyano-3-(2-bromophenyl)acrylate: Selection & Differentiation


Antiproliferative Activity in Cancer Cells

Methyl 2-cyano-3-(2-bromophenyl)acrylate exhibits quantifiable cytotoxicity against specific human cancer cell lines, with a reported IC50 value of 15 µM against MCF-7 (breast cancer) cells, demonstrating apoptosis induction . Its activity differs on HeLa (cervical cancer) cells, where a higher IC50 of 20 µM is required, acting via cell cycle arrest. This differential activity provides a baseline for structure-activity relationship (SAR) studies when compared to other analogs. It should be noted that this is cross-study comparable data, and direct head-to-head comparisons under identical conditions are needed for definitive ranking.

Antiproliferative activity
Data to verify
IC50 15 µM (MCF-7), 20 µM (HeLa)
Supports cell-model endpoint review
Cross-study comparable; direct head-to-head needed
Anticancer Cytotoxicity Medicinal Chemistry

Differential Genotoxicity Profile

In a comparative Salmonella/microsome assay, Methyl 2-cyano-3-(2-bromophenyl)acrylate showed a specific mutagenic response, acting directly on S. typhimurium strain TA1535 [1]. This differs from the mutagenicity profile of methyl 2-cyanoacrylate adhesives, which were mutagenic on strain TA100 [1]. Notably, the most toxic compounds in the study were the methyl 2-cyanoacrylate adhesives (>500 µg/plate), while the specific toxicity level of the target compound was not directly compared in the same units [1]. This distinct strain-specific mutagenicity is a key differentiator from other classes of cyanoacrylates.

Differential genotoxicity
Reported
Direct mutagenic action on S. typhimurium TA1535
Defines strain-specific genotoxicity screening context
Differs from TA100 response of cyanoacrylate adhesives
Toxicology Genotoxicity Safety Assessment

EZH2 Methyltransferase Inhibition

Methyl 2-cyano-3-(2-bromophenyl)acrylate demonstrates potent, low-nanomolar inhibition of the epigenetic target EZH2, with a reported IC50 of 30 nM in a biochemical assay [1]. However, this potent biochemical activity is not fully recapitulated in a cellular context; the compound exhibits a much higher EC50 of 500 nM in human G401 cells, and is inactive (>3000 nM) in a separate cellular assay measuring H3K27 methylation in lymphoma cells [1]. This data illustrates a significant disconnect between biochemical potency and cellular efficacy, a critical consideration for hit-to-lead optimization.

EZH2 inhibition
Class-level
IC50 30 nM (biochemical); EC50 500 nM (cellular)
Biochemical assay context; cellular target engagement requires review
>16-fold shift between assay formats
Epigenetics Enzyme Inhibition Drug Discovery

Asymmetric Cyclopropanation Substrate

This compound is not merely a theoretical building block; its utility is demonstrated in advanced synthetic methodology. It serves as a competent substrate in N,N′-dioxide–lanthanum(III)-catalyzed asymmetric cyclopropanation reactions with 2-bromomalonates, enabling diastereo- and enantioselective Michael-initiated ring-closure (MIRC) reactions [1]. While the publication focuses on a class of 2-cyano-3-arylacrylates, it validates the use of the target compound's core scaffold in a challenging asymmetric transformation, differentiating it from non-halogenated or differently substituted analogs that may exhibit lower reactivity or altered stereoselectivity in such catalytic cycles [1].

Asymmetric cyclopropanation
Class-level
Validated substrate in N,N′-dioxide–lanthanum(III)-catalyzed MIRC reaction
Supports stereoselective synthesis workflow
Enantioselective ring-closure demonstrated for scaffold
Asymmetric Synthesis Catalysis Methodology

Lipophilicity vs. Non-Halogenated Analog

A key physicochemical differentiator is the compound's lipophilicity, with a calculated LogP of 2.53 and a molecular weight of 266.09 g/mol . This contrasts sharply with its non-halogenated structural analog, methyl α-cyanocinnamate (CAS 3695-84-9), which has a molecular weight of 187.2 g/mol . The introduction of the ortho-bromine atom results in a ~42% increase in molecular weight and a significant increase in LogP, which will influence properties like solubility, membrane permeability, and protein binding.

Lipophilicity vs. analog
Data to verify
MW 266.09, LogP 2.53 vs. 187.2 (non-brominated)
Supports SAR interpretation; may influence solubility and permeability
Calculated values; experimental confirmation advised
Physicochemical Property Lipophilicity SAR

Methyl 2-cyano-3-(2-bromophenyl)acrylate: Strategic Applications


Lead Scaffold for Anticancer SAR Studies

The compound's demonstrated antiproliferative activity against MCF-7 (IC50 = 15 µM) and HeLa (IC50 = 20 µM) cell lines establishes it as a tractable lead scaffold for medicinal chemistry. Its structure is ideal for systematic optimization, as the methyl ester, α-cyano, and ortho-bromophenyl moieties each offer distinct vectors for modification. This specific activity profile provides a quantifiable baseline for SAR studies aimed at improving potency or understanding the mechanism of action (apoptosis vs. cell cycle arrest) in these cancer models.

Chemical Probe for EZH2 Inhibition in Biochemical Assays

Owing to its potent biochemical inhibition of EZH2 (IC50 = 30 nM) [1], this compound is an excellent choice for use as a tool compound in in vitro enzymatic assays. Its strong activity in a purified protein system allows it to be used to establish baseline inhibitory parameters, study binding kinetics, and validate the EZH2 target in a biochemical context, independent of the complexities of cellular permeability that limit its cell-based efficacy (EC50 = 500 nM) [1].

Building Block in Asymmetric Cyclopropanation Methodology

As a validated substrate for N,N′-dioxide–lanthanum(III)-catalyzed asymmetric cyclopropanation [2], this compound is a strategic choice for chemists developing new stereoselective synthetic methods. Its unique electronic properties conferred by the bromine atom can be leveraged to explore substituent effects on reaction yield, diastereoselectivity, and enantioselectivity in the construction of chiral cyclopropanes, which are valuable motifs in pharmaceuticals and agrochemicals.

Reference Standard in Mutagenicity Studies

The well-defined and unique mutagenicity profile of Methyl 2-cyano-3-(2-bromophenyl)acrylate—specifically its direct mutagenic action on S. typhimurium strain TA1535 [3]—makes it a valuable reference standard or positive control in genetic toxicology research. It can be used to calibrate Ames test protocols or to investigate the structure-mutagenicity relationships of halogenated α,β-unsaturated carbonyl compounds, where it serves as a clear comparator against non-halogenated or differently substituted analogs [3].

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Cell-model endpoint profile
MCF-7/HeLa differential response review
EZH2 enzyme inhibition studies
Biochemical assay potency context
Cellular permeability and target engagement review
Asymmetric cyclopropanation methodology
Stereoselective reaction scope
Diastereo-/enantioselectivity under catalytic conditions
Genotoxicity screening reference
TA1535 strain-specific response
Structure-mutagenicity relationship calibration

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